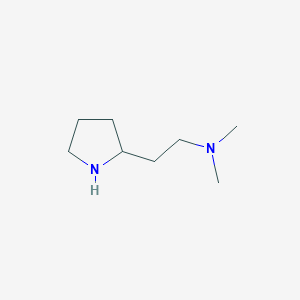

N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine

Description

Properties

CAS No. |

933746-30-6 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N,N-dimethyl-2-pyrrolidin-2-ylethanamine |

InChI |

InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3 |

InChI Key |

YSIPQGUGLHBNQY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Pyrrolidine Derivatives with Dimethylamine

The most straightforward synthetic approach to this compound involves the alkylation of pyrrolidine or its derivatives with dimethylamine or its equivalents. This reaction typically proceeds via nucleophilic substitution where the amine nitrogen of pyrrolidine attacks an electrophilic alkylating agent bearing a dimethylaminoethyl group.

- Reaction conditions: The alkylation is often performed in polar aprotic solvents such as dimethylformamide (DMF), which enhances nucleophilicity and solubility of reagents.

- Temperature: Heating under nitrogen atmosphere at 100–160 °C for 10 to 48 hours is common to drive the reaction to completion.

- Work-up: Post-reaction, the organic phase is extracted with non-water miscible solvents like ethyl acetate, washed with brine (e.g., 25% NaCl solution), dried, and concentrated to isolate the product.

Catalytic Regioselective Carbocyclization Using Titanium and Magnesium Catalysts

A sophisticated method reported involves the Ti–Mg-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines, which can be adapted to synthesize pyrrolidine derivatives structurally related to this compound.

- Catalysts: Titanium(IV) isopropoxide [Ti(O-iPr)4] combined with ethylmagnesium bromide (EtMgBr) and diethylzinc (Et2Zn).

- Solvents: Dichloromethane, hexane, toluene, or diethyl ether.

- Reaction conditions: Room temperature, typically 18 hours.

- Outcome: The reaction affords regio- and stereoselective formation of methylenepyrrolidine derivatives, which can be further functionalized to yield the target compound or analogs.

- Advantages: High regio- and stereoselectivity, tolerance to various functional groups, and potential for one-pot synthesis of polyfunctional pyrrolidine derivatives.

Reductive Amination and Related Condensation Strategies

Another route involves the reductive amination of 2-pyrrolidinyl ethanal or ketone intermediates with dimethylamine.

- Procedure: The aldehyde or ketone precursor is reacted with dimethylamine under reductive conditions (e.g., using sodium cyanoborohydride or borane-tetrahydrofuran complex).

- Solvents: Commonly methanol or ethanol.

- Temperature: Mild heating or room temperature.

- Outcome: Formation of the secondary or tertiary amine via imine intermediate reduction.

- This approach is supported by general synthetic routes for pyrrolidine derivatives and is adaptable for the preparation of this compound.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Solvent(s) | Temperature & Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation with Dimethylamine | Pyrrolidine, dimethylamine | Dimethylformamide (DMF) | 100–160 °C, 10–48 h | Simple, commercially scalable | Requires high temperature |

| Ti–Mg-Catalyzed Carbocyclization | Ti(O-iPr)4, EtMgBr, Et2Zn | Dichloromethane, hexane | Room temp, ~18 h | High regio- and stereoselectivity | Complex catalyst system |

| Reductive Amination | 2-Pyrrolidinyl ethanal, dimethylamine, NaBH3CN | Methanol, ethanol | Room temp to mild heating | Mild conditions, good yields | Requires aldehyde/ketone precursor |

Research and Experimental Results Summary

- The direct alkylation method is well-documented for its scalability and relatively straightforward procedure, making it suitable for industrial synthesis. The use of DMF as solvent and nitrogen atmosphere ensures a clean reaction environment and good yields.

- The Ti–Mg-catalyzed carbocyclization method, as reported in recent organometallic chemistry literature, provides a highly selective route to pyrrolidine derivatives with potential for further functionalization. This method tolerates various substituents and allows for the synthesis of structurally complex analogs, which could be modified to obtain this compound or related compounds.

- Reductive amination offers a versatile approach, especially when aldehyde or ketone intermediates are accessible. This method benefits from mild reaction conditions and the ability to introduce the dimethylamino group efficiently.

Additional Notes on Solvents and Work-Up Procedures

- Preferred solvents for these syntheses include dimethylformamide (DMF) for alkylation, and dichloromethane or hexane for catalytic carbocyclization.

- Organic extracts are typically washed with brine (25% NaCl solution) to remove residual water and inorganic impurities.

- Drying agents such as anhydrous sodium sulfate or magnesium sulfate are used before solvent evaporation to isolate the pure product.

- Nitrogen atmosphere is often employed to prevent oxidation or moisture interference.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N-dimethyl-2-(pyrrolidin-2-yl)ethan-1-one.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.

Major Products Formed

Oxidation: N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-one.

Reduction: Various amine derivatives.

Substitution: Compounds with different nucleophilic groups replacing the dimethylamine group.

Scientific Research Applications

N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues and their distinguishing features:

Pharmacological and Physicochemical Properties

- Receptor Affinity: The pyridinyloxy derivative () exhibits nanomolar affinity for α4β2* nAChRs due to hydrogen bonding via the oxygen atom and π-π stacking with the pyridine ring. In contrast, the pyrrolidine-based compound may show weaker affinity but better blood-brain barrier penetration due to reduced polarity . Rizatriptan’s indole-triazole group enhances serotonin receptor selectivity, a feature absent in the pyrrolidine analogue .

- LogP and Solubility: The boronate ester derivative () has a higher logP (~2.5–3.0) due to the hydrophobic dioxaborolane group, whereas the pyrrolidine compound’s logP is lower (~1.5–2.0), favoring aqueous solubility .

- Synthetic Accessibility: The target compound is synthesized via alkylation of pyrrolidine with dimethylaminoethyl halides. In contrast, pyridinyloxy derivatives require nucleophilic aromatic substitution (), and boronate esters need palladium-catalyzed coupling () .

Biological Activity

N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine, also known as DMPEA, is a compound that has garnered attention for its potential biological activities. This compound is structurally related to various alkaloids and has been explored for its pharmacological properties, particularly in the context of neuropharmacology and antimicrobial activity.

Chemical Structure and Properties

The chemical formula for this compound is CHN. It features a dimethylamino group attached to a pyrrolidine ring, which contributes to its unique biological profile. The structural characteristics of DMPEA are essential for understanding its interactions with biological systems.

1. Neuropharmacological Effects

DMPEA has been investigated for its effects on the central nervous system (CNS). Studies have indicated that compounds with similar structures can act as ligands for nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and cognitive functions. For instance, a related compound demonstrated high affinity for the α4β2 nAChR subtype, indicating potential applications in treating neurodegenerative diseases or cognitive impairments .

2. Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of DMPEA and its derivatives. In vitro studies have shown that certain pyrrolidine derivatives exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest they could serve as lead candidates in the development of new antibiotics .

Case Study 1: Neuropharmacological Assessment

In a study assessing the neuropharmacological properties of DMPEA, researchers evaluated its binding affinity to nAChRs. The compound exhibited a Ki value comparable to established nAChR ligands, suggesting it may enhance cholinergic signaling in the brain . This finding supports its potential use in cognitive enhancement therapies.

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| DMPEA | 24 ± 2.4 |

| Nicotine | 10 |

| Compound X | 32.6 |

Case Study 2: Antimicrobial Activity Evaluation

Another significant study focused on the antimicrobial efficacy of DMPEA derivatives. The research involved synthesizing multiple analogs and evaluating their MIC against various bacterial strains. Results indicated that some derivatives displayed MIC values as low as 3.12 μg/mL against S. aureus, highlighting their potential as effective antibacterial agents .

| Derivative | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| DMPEA Derivative A | 3.12 | Staphylococcus aureus |

| DMPEA Derivative B | 12.5 | Escherichia coli |

| Control | 2 | Ciprofloxacin |

Structure-Activity Relationships (SAR)

Understanding the SAR of DMPEA is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring or the dimethylamino group can significantly influence its pharmacological properties. For example, substituents on the pyrrolidine nitrogen have been shown to alter binding affinities and antimicrobial efficacy, suggesting avenues for further research and development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine, and how can yield be improved?

- Methodological Answer : The compound can be synthesized via Ti(O-iPr)₄/EtMgBr-catalyzed carbocyclization of allyl-substituted but-2-yne-1,4-diamines with Et₂Zn in CH₂Cl₂ . To improve yield:

- Optimize reaction time and temperature (e.g., 24 hours at 35°C).

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress via TLC (Rf ~0.27 in 19:1 DCM:MeOH) .

- Data Table :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Ti(O-iPr)₄/EtMgBr |

| Solvent | CH₂Cl₂ |

| Reaction Time | 24 hours |

| Yield | 60–80% (post-purification) |

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- ¹H NMR : Identify dimethylamino protons (δ ~2.36 ppm, singlet) and pyrrolidine ring protons (δ ~2.78–4.17 ppm, multiplet) .

- IR Spectroscopy : Detect N-H stretches (~3114 cm⁻¹) and tertiary amine vibrations (~2774 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 256.35 for C₁₆H₂₀N₂O) .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency in Ti/Mg-mediated synthesis?

- Methodological Answer : The Ti-Mg bimetallic system facilitates carbocyclization via a dual activation mechanism:

- Ti(IV) activates the alkyne moiety, while Mg(II) stabilizes intermediates through Lewis acid-base interactions .

- Computational studies (DFT) suggest a lower energy barrier for pyrrolidine ring closure compared to monometallic catalysts .

Q. How do contradictory bioactivity data (e.g., antihistaminic vs. neuropharmacological effects) inform target validation?

- Methodological Answer :

- In vitro assays : Screen for H₁ receptor antagonism (IC₅₀ < 10 nM) using HEK293 cells transfected with human H₁ receptors .

- Off-target profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify interactions with WEE1 or other kinases linked to neuropharmacological activity .

- Contradiction resolution : Compare binding affinities across species (e.g., rodent vs. human receptors) to clarify interspecies variability .

Q. What computational strategies resolve discrepancies in predicted vs. experimental spectral data?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to simulate NMR chemical shifts (deviation < 0.3 ppm) .

- Machine learning : Train models on PubChem datasets to predict IR absorptions for tertiary amines and pyrrolidine rings .

Data Analysis & Experimental Design

Q. How can reaction conditions be adjusted to mitigate byproduct formation during N-alkylation?

- Methodological Answer :

- Byproduct identification : Use LC-MS to detect intermediates (e.g., desmethyl derivatives) .

- Optimization :

- Reduce excess alkylating agents (e.g., methyl iodide) to minimize over-alkylation.

- Introduce scavengers (e.g., NH₄Cl) to quench reactive electrophiles .

Q. What protocols validate purity for pharmacopeial standards?

- Methodological Answer :

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (70:30) to achieve >98% purity (USP criteria) .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.